molecular formula C22H24BrN B14342745 N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide CAS No. 105763-23-3

N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide

Cat. No.: B14342745
CAS No.: 105763-23-3
M. Wt: 382.3 g/mol
InChI Key: OJMOMBDPGLUBBG-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is a chemical compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon, and its inclusion in this compound imparts specific photophysical properties. This compound is often used in scientific research due to its fluorescence characteristics, making it valuable in various applications, including biological imaging and chemical sensing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with pyrene and 3-bromopropylamine.

    Alkylation Reaction: Pyrene is reacted with 3-bromopropylamine under basic conditions to form 3-(pyren-1-yl)propan-1-amine.

    Quaternization: The resulting amine is then quaternized with methyl iodide to form N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium iodide.

    Anion Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrene moiety can participate in redox reactions, altering its electronic properties.

    Photochemical Reactions: Due to its fluorescent nature, it can undergo photochemical reactions under UV light.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide, cyanide, and thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Photochemical Reactions: UV light sources are used to initiate photochemical reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium hydroxide.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrene moiety.

    Photochemical Reactions: Products vary based on the specific photochemical pathway.

Scientific Research Applications

N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide has several scientific research applications:

    Biological Imaging: Its fluorescence properties make it useful for imaging biological samples, including cells and tissues.

    Chemical Sensing: It can be used as a fluorescent probe to detect various analytes, including ions and small molecules.

    Material Science: It is used in the development of fluorescent materials and sensors.

    Environmental Monitoring: Its ability to detect pollutants and toxins makes it valuable in environmental monitoring.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is primarily based on its fluorescence properties. When exposed to UV light, the pyrene moiety absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which can be detected and measured. This fluorescence can be influenced by the local environment, making it useful for sensing applications. The molecular targets and pathways involved include interactions with specific analytes that alter the fluorescence intensity or wavelength.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-3-(1-pyrenyl)-1-propanaminium chloride
  • N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium chloride

Uniqueness

N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is unique due to its specific combination of a pyrene moiety with a quaternary ammonium group. This combination imparts distinct fluorescence properties and solubility characteristics, making it particularly useful in applications where both fluorescence and ionic interactions are important.

Properties

CAS No.

105763-23-3

Molecular Formula

C22H24BrN

Molecular Weight

382.3 g/mol

IUPAC Name

trimethyl(3-pyren-1-ylpropyl)azanium;bromide

InChI

InChI=1S/C22H24N.BrH/c1-23(2,3)15-5-8-16-9-10-19-12-11-17-6-4-7-18-13-14-20(16)22(19)21(17)18;/h4,6-7,9-14H,5,8,15H2,1-3H3;1H/q+1;/p-1

InChI Key

OJMOMBDPGLUBBG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

Origin of Product

United States

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